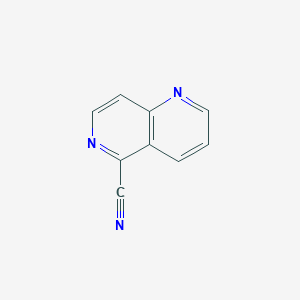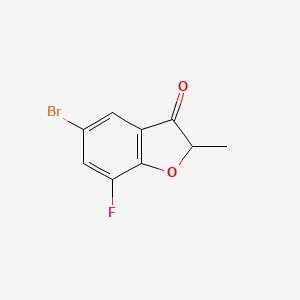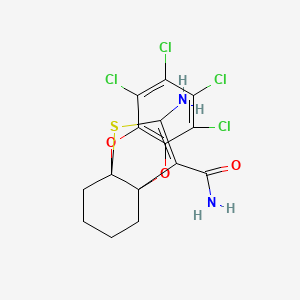
1,6-Naphthyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridine-5-carbonitrile is a chemical compound with the linear formula C9H5N3. It has a molecular weight of 155.16 . It is a solid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 1,6-Naphthyridine-5-carbonitrile and its derivatives involves various methods. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .
Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridine-5-carbonitrile is represented by the InChI code 1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H . The InChI key for this compound is MAFYIHVFQQCKHY-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 1,6-Naphthyridine-5-carbonitrile are diverse. For instance, a subsequent nucleophilic aromatic substitution can take place to generate an anionic intermediate. The elimination of halide then affords the desired products .
Physical And Chemical Properties Analysis
1,6-Naphthyridine-5-carbonitrile is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 155.16 .
Applications De Recherche Scientifique
Anticancer Properties
1,6-Naphthyridines, including 1,6-Naphthyridine-5-carbonitrile, have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
1,6-Naphthyridines have been found to exhibit anti-HIV (Human Immunodeficiency Virus) activity . This makes them potential candidates for the development of new drugs for the treatment of HIV.
Antimicrobial Activity
These compounds have also shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.
Antioxidant Activity
1,6-Naphthyridines have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Properties
Apart from anti-HIV activity, 1,6-Naphthyridines have also shown broader antiviral properties . This suggests potential applications in the treatment of various viral infections.
Antiproliferative Activity
1,6-Naphthyridines have demonstrated antiproliferative activity . This means they can inhibit cell growth, which is particularly useful in the context of inhibiting the growth of cancer cells.
Safety and Hazards
The safety information for 1,6-Naphthyridine-5-carbonitrile includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers
The relevant papers for 1,6-Naphthyridine-5-carbonitrile include various studies on its synthesis, properties, and applications . These papers provide valuable insights into the chemical behavior and potential uses of this compound.
Mécanisme D'action
Target of Action
1,6-Naphthyridine-5-carbonitrile is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Mode of Action
It is known that the compound interacts with its targets to exert its pharmacological effects .
Biochemical Pathways
Given its broad range of pharmacological activities, it can be inferred that the compound likely interacts with multiple biochemical pathways .
Result of Action
Given its broad range of pharmacological activities, it can be inferred that the compound likely has multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1,6-naphthyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFYIHVFQQCKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridine-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2603346.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B2603348.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2603350.png)
![6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2603352.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2603353.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2603356.png)


![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)

![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)
![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)